(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.: 23701-65-7
VCID: VC7206455
InChI: InChI=1S/C4H10N2O3.2ClH/c5-3(4(7)8)1-2-9-6;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m0../s1
SMILES: C(CON)C(C(=O)O)N.Cl.Cl
Molecular Formula: C4H12Cl2N2O3
Molecular Weight: 207.05

(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride

CAS No.: 23701-65-7

Cat. No.: VC7206455

Molecular Formula: C4H12Cl2N2O3

Molecular Weight: 207.05

* For research use only. Not for human or veterinary use.

(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride - 23701-65-7

Specification

CAS No. 23701-65-7
Molecular Formula C4H12Cl2N2O3
Molecular Weight 207.05
IUPAC Name (2S)-2-amino-4-aminooxybutanoic acid;dihydrochloride
Standard InChI InChI=1S/C4H10N2O3.2ClH/c5-3(4(7)8)1-2-9-6;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m0../s1
Standard InChI Key JKQSTQVJTPUGQN-QTNFYWBSSA-N
SMILES C(CON)C(C(=O)O)N.Cl.Cl

Introduction

Chemical Structure and Basic Properties

(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride belongs to the class of substituted butanoic acids. Its molecular formula is C₄H₁₁Cl₂N₂O₃, with a molecular weight of 207.06 g/mol (as a dihydrochloride salt) . The compound features:

  • An (S)-configured amino group at the second carbon.

  • An aminooxy (-ONH₂) group at the fourth carbon.

  • Two hydrochloride counterions, enhancing solubility in aqueous environments.

Key Structural Attributes:

PropertyValue
IUPAC Name(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride
CAS Number23701-65-7
Molecular FormulaC₄H₁₁Cl₂N₂O₃
Molecular Weight207.06 g/mol
Chiral CenterC2 (S-configuration)

The aminooxy group introduces reactivity distinct from conventional amino acids, enabling participation in oxime-forming reactions and nucleophilic substitutions .

Physicochemical Properties

Solubility and Stability:

  • Solubility: High solubility in water due to ionic hydrochloride groups; limited solubility in organic solvents like ethanol or dichloromethane .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments.

Spectroscopic Data:

  • IR Spectroscopy: Peaks corresponding to N-H (3300–3500 cm⁻¹), C=O (1700 cm⁻¹), and O-N (950–1250 cm⁻¹) stretches .

  • NMR: Expected signals include a doublet for the C2 proton (δ 3.5–4.0 ppm) and a multiplet for the aminooxy group (δ 4.2–4.5 ppm) .

Research Applications

Biochemical Studies

The aminooxy group enables site-specific bioconjugation:

  • Oxime Ligation: Reacts with ketones or aldehydes to form stable oxime bonds, useful for labeling proteins or peptides .

  • Enzyme Inhibition: Potential as a transition-state analog for enzymes utilizing amino acid substrates (e.g., transaminases) .

Pharmaceutical Development

  • Prodrug Design: The aminooxy moiety can be leveraged to mask carboxylic acid groups, enhancing drug bioavailability .

  • Antioxidant Activity: Analogous aminooxy compounds exhibit radical-scavenging properties, suggesting therapeutic potential .

ParameterRecommendation
Storage2–8°C in airtight containers
HandlingUse PPE; avoid inhalation
DisposalFollow hazardous waste protocols

No toxicity data specific to this compound are available, but related aminooxy derivatives are classified as irritants .

Comparative Analysis with Analogues

CompoundKey DifferencesApplications
(2S)-2-Amino-4-(methylthio)butanoic acidReplaces aminooxy with methylthio groupMethionine metabolism studies
Aminooxyacetic acidSimpler backbone; lacks chiral centerGABA transaminase inhibition
(2S)-2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acidSulfur-based substituentEnzymatic promiscuity assays

The aminooxy group in (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride distinguishes it from sulfur- or selenium-containing analogues, offering unique reactivity for bioconjugation .

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